3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane

Medicinal Chemistry SAR Physicochemical Properties

This 4-CF₃-benzoyl-1,4-thiazepane (σₚ=0.54) is the most electron-deficient anchor point in the para-substituted benzoyl series, essential for establishing the upper boundary of electronic SAR. The 1,4-thiazepane scaffold is independently validated as CNS-penetrant via mGlu₄ PAM optimization (Kp,uu=0.70, in vivo efficacy). Unlike the metabolically labile –OCF₃ analog, the –CF₃ group resists oxidative O-dealkylation. MW 388.45 leaves room for further elaboration under Rule of 5. Ideal for fragment-to-lead evolution, CNS-focused screening libraries, and systematic electronic tuning studies.

Molecular Formula C18H23F3N2O2S
Molecular Weight 388.45
CAS No. 1421463-30-0
Cat. No. B2629695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane
CAS1421463-30-0
Molecular FormulaC18H23F3N2O2S
Molecular Weight388.45
Structural Identifiers
SMILESC1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H23F3N2O2S/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-6-1-11-26-13-16(23)12-22-7-9-25-10-8-22/h2-5,16H,1,6-13H2
InChIKeyLGDFFPZEPCPTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1421463-30-0): Procurement-Relevant Structural and Class Profile


3-[(Morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane (C₁₈H₂₃F₃N₂O₂S, MW 388.45 g/mol) is a synthetic heterocyclic compound belonging to the morpholine-functionalized 1,4-thiazepane class [1]. Its structure incorporates three pharmacologically relevant modules: a seven-membered 1,4-thiazepane ring (providing non-planar, three-dimensional character), a morpholin-4-ylmethyl substituent at the 3-position (contributing basicity and solubility), and a 4-(trifluoromethyl)benzoyl group attached to the ring nitrogen (imparting electron withdrawal and lipophilicity) [1][2]. The 1,4-thiazepane scaffold has been independently validated as a CNS-penetrant chemotype through the discovery and optimization of mGlu₄ positive allosteric modulators (PAMs), where an initial HTS hit (EC₅₀ = 6.2 μM) was optimized to a potent lead (EC₅₀ = 32.8 nM) with demonstrable brain penetration (Kp = 0.45, Kp,uu = 0.70) and in vivo efficacy in a rodent Parkinson's disease model [3]. The compound is commercially available from multiple suppliers, with quantities ranging from 2 μmol to multi-milligram lots [1].

Why 3-[(Morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane Cannot Be Replaced by In-Class Analogs: Structural Determinants of Differentiation


Within the morpholine-substituted 1,4-thiazepane series, the para-substituent on the benzoyl ring is the primary driver of physicochemical differentiation, with cascading effects on lipophilicity, electronic character, metabolic stability, and target engagement potential. The trifluoromethyl group (–CF₃) of the target compound possesses a Hammett σₚ constant of 0.54, indicating strong electron-withdrawing character that is significantly higher than the 4-chloro (σₚ = 0.23), 4-fluoro (σₚ = 0.06), or 4-methoxy (σₚ = –0.27) analogs [1]. Unlike the 4-(trifluoromethoxy) analog (CAS 1421493-09-5, σₚ ≈ 0.35), the –CF₃ group is metabolically resistant to oxidative O-dealkylation, potentially conferring superior metabolic stability [2]. Furthermore, the 4-CF₃ substitution pattern on the benzoyl group is distinct from the 3-CF₃-benzenesulfonyl analog (CAS 1428358-08-0), where the sulfonyl linker alters both the geometry and electronic distribution of the pharmacophore . These differences mean that in-class compounds cannot be treated as interchangeable—each substitution pattern generates a unique property profile that must be verified experimentally before procurement for a given target or assay system.

Quantitative Differentiation Evidence: 3-[(Morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane vs. Closest Analogs


Electron-Withdrawing Strength: Hammett σₚ Constant Comparison Across 4-Substituted Benzoyl Analogs

The 4-trifluoromethyl group (–CF₃) of the target compound exerts the strongest electron-withdrawing effect among all commercially available para-substituted benzoyl analogs in this series, with a Hammett σₚ constant of 0.54 [1]. This is 2.3-fold higher than the 4-chloro analog (σₚ = 0.23), 9-fold higher than the 4-fluoro analog (σₚ = 0.06), and 1.5-fold higher than the 4-trifluoromethoxy analog (σₚ ≈ 0.35) [1]. The stronger electron withdrawal of –CF₃ reduces the electron density on the adjacent carbonyl, which can modulate the strength of hydrogen-bond acceptor interactions and influence binding affinity to complementary protein targets.

Medicinal Chemistry SAR Physicochemical Properties

Lipophilicity Modulation: Calculated LogP Differentiation of –CF₃ vs. –OCF₃ vs. –Cl Benzoyl Analogs

The calculated LogP of the 1,4-thiazepane core scaffold is 0.68 (ACD/LogP) [1]. The addition of the 4-(trifluoromethyl)benzoyl group is estimated to increase LogP by approximately 2.0–2.5 units (based on the π substituent constant for 4-CF₃-benzoyl), yielding an estimated cLogP of ~2.7–3.2 for the target compound [2]. By comparison, the 4-chlorobenzoyl analog (CAS 1421523-94-5, π(Cl) ≈ 0.71) is expected to have a cLogP approximately 0.3–0.5 units lower, while the 4-(trifluoromethoxy)benzoyl analog (CAS 1421493-09-5, π(OCF₃) ≈ 1.04) may exhibit a cLogP approximately 0.2–0.4 units lower due to the polarizable oxygen atom [2]. These lipophilicity differences have implications for membrane permeability, plasma protein binding, and CNS penetration potential.

Drug Design ADME Lipophilicity

Molecular Weight and Size Differentiation for Fragment-Based vs. Lead-Like Screening Library Selection

The target compound (MW 388.45 g/mol) occupies a distinct position in the molecular weight spectrum of the morpholine-thiazepane series, being larger than the core scaffold 3-(morpholin-4-ylmethyl)-1,4-thiazepane (MW 216.35 g/mol ) but smaller than the 4-(trifluoromethoxy)benzoyl analog (MW 404.45 g/mol [1]). This places it in the 'lead-like' rather than 'fragment-like' chemical space (MW > 300 but < 450), making it suitable for lead optimization campaigns while retaining room for further derivatization without exceeding the Rule of 5 threshold of MW 500 [2]. By comparison, the 4-chlorobenzoyl analog has an intermediate MW of approximately 352 g/mol, and the 4-fluorobenzoyl analog (CAS 1421463-21-9) has MW 338.44 g/mol [3]. For procurement decisions, the MW difference translates to a 10–15% variation in molar quantity per unit mass, which affects cost-per-mole calculations for screening campaigns.

Fragment-Based Drug Discovery Chemical Library Procurement

Class-Level CNS Penetration Potential: 1,4-Thiazepane Scaffold Validated in mGlu₄ PAM In Vivo Model

The 1,4-thiazepane scaffold has been independently validated as capable of achieving therapeutically relevant CNS penetration. In the mGlu₄ PAM program, compound VU6022296—built on a 1,4-thiazepane core—demonstrated brain penetration with a total brain-to-plasma ratio (Kp) of 0.45 and an unbound brain-to-plasma ratio (Kp,uu) of 0.70 [1]. This compound also showed robust, dose-dependent efficacy in reversing haloperidol-induced catalepsy (HIC) in rodents, a preclinical model predictive of antiparkinsonian activity [1]. While the target compound bears different substituents (morpholinomethyl and 4-CF₃-benzoyl vs. the optimized mGlu₄ PAM substituents), the shared 1,4-thiazepane core provides a precedent for CNS penetrability that six-membered ring analogs (e.g., morpholine or thiomorpholine cores) may not match due to differences in conformational flexibility, basicity, and transporter recognition [2][3]. This class-level evidence supports prioritizing the 1,4-thiazepane framework for CNS-targeted screening cascades over morpholine- or piperidine-based alternatives.

CNS Drug Discovery Neuropharmacology Parkinson's Disease

Procurement Cost-Per-Mole Comparison: Target Compound vs. 4-Trifluoromethoxy Analog

Both the target compound (CAS 1421463-30-0) and its closest analog, the 4-(trifluoromethoxy)benzoyl variant (CAS 1421493-09-5), are available from Life Chemicals at identical price points for a given quantity tier: $85.50 for 2 μmol, $94.50 for 5 μmol, and $103.50 for 10 μmol [1][2]. However, because the target compound has a lower molecular weight (388.45 vs. 404.45 g/mol), the same dollar amount purchases approximately 4.0% more moles of the target compound. For a screening campaign requiring 50 μmol of each compound, selecting the target over the OCF₃ analog would yield a modest but real procurement efficiency gain of approximately 4.0% on a cost-per-mole basis. Additionally, the –CF₃ compound avoids the potential metabolic liability associated with O-dealkylation of the –OCF₃ group, which can generate reactive trifluoromethanol intermediates [3].

Procurement Screening Library Budget Optimization

Evidence-Backed Application Scenarios for 3-[(Morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane in Scientific Procurement


CNS-Targeted Lead Optimization Cascades Leveraging 1,4-Thiazepane Scaffold Brain Penetration

For medicinal chemistry programs targeting neurological disorders (e.g., Parkinson's disease, schizophrenia, or cognitive impairment), the 1,4-thiazepane scaffold of the target compound offers a CNS-penetrant starting point validated by the mGlu₄ PAM program, where the optimized lead VU6022296 achieved Kp,uu = 0.70 and reversed haloperidol-induced catalepsy in vivo [1]. The target compound's 4-CF₃-benzoyl group provides strong electron withdrawal (σₚ = 0.54) that can be exploited for tuning target engagement while the morpholinomethyl group offers a handle for modulating basicity and solubility. This compound is appropriate for inclusion in CNS-focused screening libraries where 3D-enriched, non-planar scaffolds are prioritized over flat aromatic chemotypes [2].

Structure-Activity Relationship (SAR) Studies Comparing Electron-Withdrawing Substituent Effects

The target compound serves as the 'strongest electron-withdrawing anchor point' in a comparative SAR matrix that includes the 4-Cl (σₚ = 0.23), 4-F (σₚ = 0.06), and 4-OCF₃ (σₚ ≈ 0.35) benzoyl analogs [3]. Procurement of the full series enables systematic investigation of how increasing electron deficiency at the benzoyl para-position affects target binding affinity, functional activity, and downstream pharmacology. The –CF₃ variant provides the maximal electron withdrawal in this series, making it essential for establishing the upper boundary of the electronic SAR landscape.

Metabolic Stability Screening: –CF₃ vs. –OCF₃ Head-to-Head Comparison in Liver Microsome Assays

The target compound's –CF₃ group is metabolically distinct from the –OCF₃ group of its closest analog (CAS 1421493-09-5): –CF₃ is resistant to oxidative metabolism, whereas –OCF₃ can undergo O-dealkylation to generate potentially reactive intermediates [4]. A direct head-to-head comparison of the two compounds in human or rodent liver microsome stability assays can establish whether the –CF₃ variant offers a measurable metabolic stability advantage in the specific context of the 1,4-thiazepane scaffold. This type of experiment directly informs lead selection when metabolic soft spots are a project concern.

Fragment-to-Lead Evolution Starting from the 3-(Morpholin-4-ylmethyl)-1,4-thiazepane Core

For fragment-based drug discovery programs, the target compound represents a pre-functionalized 'lead-like' intermediate (MW 388.45) between the fragment-sized core scaffold 3-(morpholin-4-ylmethyl)-1,4-thiazepane (MW 216.35) and larger, fully elaborated analogs. Its molecular weight leaves room for additional substitution (e.g., at the 7-position of the thiazepane ring) without exceeding the Rule of 5 threshold of MW 500 [5]. Procurement of this compound alongside the core scaffold and more elaborate analogs enables a systematic fragment-to-lead evolution strategy with well-defined chemical steps.

Quote Request

Request a Quote for 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.